2-(4-Cyanophenyl)benzothiazole

Overview

Description

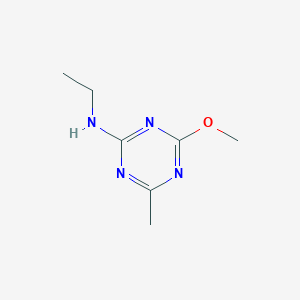

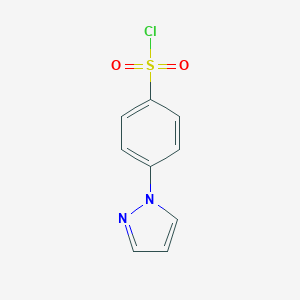

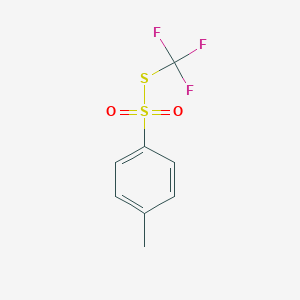

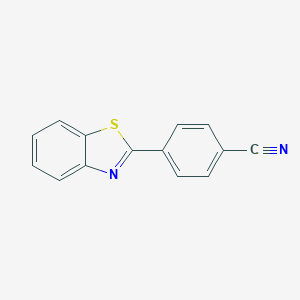

2-(4-Cyanophenyl)benzothiazole is a chemical compound with the molecular formula C14H8N2S and a molecular weight of 236.3 . It is a white to brown solid .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, such as 2-(4-Cyanophenyl)benzothiazole, has been a subject of interest in synthetic and medicinal chemistry . Various synthetic approaches have been developed over the years . For instance, one study discussed a Bronsted acid-catalyzed synthesis of 2-aryl benzothiazole using 2-aminothiophenol and nitriles .Molecular Structure Analysis

The molecular structure of 2-(4-Cyanophenyl)benzothiazole is characterized by a benzothiazole core with a cyanophenyl group attached at the 2-position . This structure is confirmed by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-(4-Cyanophenyl)benzothiazole, have been involved in various chemical reactions. For instance, one study discussed a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, providing 2-arylbenzothiazoles under solvent and catalyst-free conditions .Physical And Chemical Properties Analysis

2-(4-Cyanophenyl)benzothiazole is a white to brown solid . It is stored at a temperature of +4°C .Scientific Research Applications

Pharmacological Properties

2-(4-Cyanophenyl)benzothiazole is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties . They have been investigated for novel therapeutics due to their high degree of structural diversity .

Anti-Bacterial and Anti-Fungal Applications

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been found to have anti-bacterial and anti-fungal properties. This makes them potential candidates for the development of new anti-bacterial and anti-fungal drugs.

Anti-Oxidant Applications

2-(4-Cyanophenyl)benzothiazole derivatives have been found to exhibit anti-oxidant properties . This makes them useful in the development of drugs for diseases caused by oxidative stress.

Anti-Proliferative Applications

These compounds have also been found to have anti-proliferative properties , making them potential candidates for the development of anti-cancer drugs.

Use in OLEDs

2-(4-Cyanophenyl)benzothiazole derivatives are also used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) . This makes them important in the field of electronics and display technology.

Use in PET Imaging for Alzheimer’s Disease

One of the outcomes of a study showed that 11 C-labeled 6-substituted 2-(4-aminophenyl) benzothiazole could selectively interact with cerebrovascular amyloid and amyloid plaques . Hence, it has been used as a radiolabeled probe for PET (positron emission tomography) imaging for the recognition of Alzheimer’s disease .

Use in the Synthesis of Hybrid Molecules

The introduction of 2-(4-hydroxyphenyl)benzothiazole in the reaction with propargyl bromide in the presence of a base affords 2-(4-propargyloxyphenyl)benzothiazole, which enters cycloaddition reactions with various azides in the presence of copper fluorapatite, leading to benzothiazole–triazole hybrid molecules . These hybrid molecules have potential applications in various fields of chemistry and biology.

Use in the Development of Commercially Available Drugs

Some pharmacologically important C-2-substituted benzothiazole derivatives, such as antidiabetic Fortress, antitumor drugs Zopolrestat and GW 608-lys 38, and antiseptic Haletazol, have found application as commercially available drugs .

Mechanism of Action

Target of Action

Similar compounds such as benzothiazole derivatives have been reported to exhibit antimicrobial activity . Therefore, it is plausible that 2-(4-Cyanophenyl)benzothiazole may also interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

They can interact with bacterial cell membranes, leading to permeabilization and leakage of cellular contents. Additionally, they can bind to intracellular targets such as DNA, inhibiting essential cellular processes .

Biochemical Pathways

Based on the reported mode of action of similar compounds, it can be inferred that the compound may interfere with dna replication and protein synthesis in microbes, leading to cell death .

Result of Action

Based on the reported effects of similar compounds, it can be inferred that the compound may lead to cell death in microbes by disrupting essential cellular processes .

Safety and Hazards

Future Directions

Research on 2-(4-Cyanophenyl)benzothiazole and other benzothiazole derivatives is ongoing, with a focus on developing more potent biologically active benzothiazole-based drugs . The synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer’s disease is one of the recent research directions .

properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOURLJNIFQPOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363755 | |

| Record name | 4-(1,3-benzothiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyanophenyl)benzothiazole | |

CAS RN |

17930-02-8 | |

| Record name | 4-(1,3-benzothiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.